3-[4-(chloromethyl)phenyl]propanoic acid
Description
Properties
CAS No. |
56703-33-4 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.6 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid
The hydroxymethyl precursor serves as a critical intermediate for chlorination. A common route involves the reduction of 4-formylphenylpropanoic acid using sodium borohydride (NaBH₄) in ethanol at 0–5°C. The aldehyde group is selectively reduced to a hydroxymethyl group, yielding 3-[4-(hydroxymethyl)phenyl]propanoic acid with minimal side reactions. Alternatively, hydrogenation of cinnamic acid derivatives over palladium catalysts provides access to this intermediate.
Chlorination Using Phosphorus Reagents
The hydroxymethyl group is converted to chloromethyl via treatment with triphenylphosphine (Ph₃P) in carbon tetrachloride (CCl₄) and dichloromethane (CH₂Cl₂) (4:1 ratio). This method, adapted from enantioselective synthesis protocols, achieves near-quantitative conversion under anhydrous conditions at room temperature. The reaction proceeds through a nucleophilic displacement mechanism, where Ph₃P facilitates chloride ion transfer.
Reaction Conditions:
Nucleophilic Alkylation Using 4-(Chloromethyl)benzyl Halides
Preparation of 4-(Chloromethyl)benzyl Bromide
4-(Chloromethyl)benzyl bromide is synthesized by brominating 4-(chloromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation with azobisisobutyronitrile (AIBN). The reaction is conducted in carbon tetrachloride at 80°C, achieving 70–75% yield.
Alkylation of Propanoic Acid Derivatives
The target compound is formed via nucleophilic substitution between 4-(chloromethyl)benzyl bromide and a propanoic acid salt. For example, potassium 3-phenylpropanoate reacts with the bromide in acetonitrile under reflux (80°C) with potassium carbonate (K₂CO₃) as a base. The reaction mixture is stirred for 15–20 hours, followed by acidification to pH 4.0 with HCl to precipitate the product.
Reaction Conditions:
Industrial-Scale Production Techniques
Continuous-Flow Chlorination
Industrial production employs continuous-flow reactors to enhance safety and efficiency. The hydroxymethyl precursor is dissolved in dichloromethane and mixed with CCl₄ and Ph₃P in a tubular reactor at 30°C. Automated pH control and in-line purification modules ensure consistent product quality, with throughput exceeding 100 kg/day.
Crystallization and Purification
Crude product is purified via fractional crystallization from ethanol-water mixtures (3:1 ratio). This step removes unreacted starting materials and phosphine oxides, yielding pharmaceutical-grade 3-[4-(chloromethyl)phenyl]propanoic acid with >99% purity.
Comparative Analysis of Methodologies
| Method | Reagents | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chlorination of -CH₂OH | Ph₃P, CCl₄/CH₂Cl₂ | 85–92 | High | Moderate |
| Nucleophilic Alkylation | K₂CO₃, 4-(ClCH₂)benzyl Br | 65–78 | Moderate | Low |
| Industrial Flow Process | Ph₃P, CCl₄ | 90–95 | Very High | High |
The chlorination route offers superior yields and scalability, making it preferable for large-scale production. However, nucleophilic alkylation remains viable for laboratories lacking specialized equipment.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-[4-(chloromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include 3-[4-(hydroxymethyl)phenyl]propanoic acid, 3-[4-(aminomethyl)phenyl]propanoic acid, and 3-[4-(thiomethyl)phenyl]propanoic acid.
Oxidation: Products include 3-[4-(carboxymethyl)phenyl]propanoic acid and 3-[4-(formyl)phenyl]propanoic acid.
Reduction: Products include 3-[4-(hydroxymethyl)phenyl]propanol and 3-[4-(methyl)phenyl]propanoic acid
Scientific Research Applications
3-[4-(chloromethyl)phenyl]propanoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor for the development of anti-inflammatory and analgesic drugs.
Industry: The compound is employed in the production of polymers and resins, where it acts as a cross-linking agent .
Mechanism of Action
The mechanism of action of 3-[4-(chloromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, pain, and cell proliferation.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The table below compares key structural analogs based on substituent type, molecular weight, and functional properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase acidity and stabilize carboxylate anions, enhancing interactions in biological systems .
- Bulky Groups (e.g., -C(CH₃)₃) : Reduce solubility in aqueous media but improve thermal stability .
- Chloromethyl Group (-CH₂Cl) : Introduces a reactive site for nucleophilic substitution, enabling conjugation with amines or thiols in drug design .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
